3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole
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Overview
Description
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine moiety and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethoxy-substituted pyrimidine derivatives with thiadiazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted pyrimidine-thiadiazole derivatives.
Scientific Research Applications
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s thiadiazole and pyrimidine rings allow it to form strong interactions with biological macromolecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrimidin-5-yl)-1,2,5-thiadiazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-Methoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-ethoxy-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4OS/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
InChI Key |
FQECGOARWCFXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NSN=C1C2=CN=CN=C2 |
Origin of Product |
United States |
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